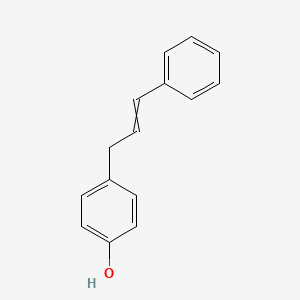

3-p-Hydroxyphenyl-1-phenylpropene

Description

Contextualizing the Compound's Significance within Organic Chemistry and Related Fields

The core structure of 3-p-hydroxyphenyl-1-phenylpropene is emblematic of the chalcones, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.govniscpr.res.in These molecules are of profound interest in organic chemistry, not only as synthetic targets that offer challenges and opportunities for methodological development but also as precursors in the biosynthesis of flavonoids and isoflavonoids in plants. niscpr.res.in Their significance extends into medicinal chemistry and materials science, where the hydroxyphenyl-phenylpropene scaffold is recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets. This has spurred considerable research into its potential applications.

Overview of Structural Motifs and Analogs Relevant to Propene-Phenyl Systems

The 3-p-hydroxyphenyl-1-phenylpropene framework is a versatile template for a vast array of structural analogs. Variations in the substitution pattern on both phenyl rings, as well as modifications to the propenone linker, give rise to a diverse library of compounds with distinct properties. For instance, the position and number of hydroxyl groups can significantly influence the molecule's biological activity. An example is the comparison between 3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one and its isomer 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one. nih.govnih.gov

Furthermore, the introduction of other functional groups, such as methoxy (B1213986) or bromo groups, has been explored to modulate the electronic and steric properties of the molecule. rsc.orgresearchgate.net The synthesis of these analogs is often achieved through the Claisen-Schmidt condensation, a reliable and widely used method in organic synthesis. researchgate.neticm.edu.pl

Below is a data table of selected analogs and their reported physical or biological properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding | Reference |

| 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one | C₁₅H₁₂O₂ | 224.25 | Core structure in chalcone (B49325) research. | nih.gov |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₂O₂ | 224.25 | Isomer with distinct biological properties. | nih.gov |

| (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | C₁₅H₁₂O₃ | 256.25 | Synthesized and characterized for potential industrial applications. | icm.edu.pl |

| (E)-3-(4-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | C₁₅H₁₁BrO₂ | 303.15 | Exhibits specific spectral characteristics. | rsc.org |

| (E)-1-(4-Hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | C₁₇H₁₆O₄ | 284.31 | Shows cytotoxic effects against cancer cell lines. | researchgate.net |

Research Trends and Emerging Areas for Hydroxyphenyl-Phenylpropene Compounds

Current research on hydroxyphenyl-phenylpropene compounds is increasingly focused on their potential as therapeutic agents. A significant body of work is dedicated to exploring their cytotoxic activities against various cancer cell lines. researchgate.net For example, studies have demonstrated that certain substituted (E)-1-(4-Hydroxyphenyl)-3-(phenyl)prop-2-en-1-ones can reduce the viability of human ovarian (A2780), breast (MCF-7), and prostate (PC-3, LNCaP) cancer cells. researchgate.net

Another burgeoning area of investigation is the antimicrobial potential of derivatives. Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share the core hydroxyphenyl moiety, has shown promising structure-dependent activity against multidrug-resistant bacterial and fungal pathogens. nih.gov

The exploration of these compounds for applications in materials science, such as in the development of nonlinear optical materials, also represents an active research front. researchgate.net The inherent conjugated system of the chalcone backbone makes these molecules interesting candidates for such applications.

The table below summarizes some of the detailed research findings, including spectral data for a representative compound.

| Research Area | Compound/Derivative | Key Finding/Data | Reference |

| Synthesis & Characterization | (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | IR (cm⁻¹): 3399.96 (O-H), 1631.04 (C=O), 1605.42 (C=C)¹H NMR (ppm, DMSO-d₆): 6.299-8.184 (aromatic, vinyl H), 10.150-13.614 (OH)¹³C NMR (ppm, DMSO-d₆): 102.56-165.76 (aromatic, vinyl C), 191.51 (C=O) | icm.edu.pl |

| Cytotoxic Activity | (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones | Compounds 8, 9, 10, and 11 reduced cell viability of A2780, MCF-7, PC-3, and LNCaP cells by 50–98% at concentrations of 50 and 100 µM. | researchgate.net |

| Antimicrobial Research | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Novel derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenylprop-2-enyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPGXIGIEYOFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 P Hydroxyphenyl 1 Phenylpropene

Classical and Modern Synthetic Routes to Phenylpropene Frameworks with Hydroxyphenyl Substitution

The construction of the phenylpropene framework bearing a hydroxyphenyl substituent can be achieved through several synthetic routes. These methods often focus on the formation of the carbon-carbon double bond and the introduction of the hydroxyl group at the desired position.

Regioselective Synthesis Approaches

Regioselectivity is crucial in the synthesis of asymmetrically substituted phenylpropenes to ensure the correct placement of the hydroxyphenyl group. One common strategy involves the Wittig reaction or its Horner-Wadsworth-Emmons variant, where a phosphorus ylide derived from a substituted benzyl (B1604629) halide reacts with a benzaldehyde (B42025). The choice of the starting materials dictates the final substitution pattern.

Another approach involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a benzaldehyde in the presence of a base. The position of the hydroxyl group on the acetophenone or benzaldehyde determines the regiochemistry of the resulting chalcone (B49325), which can then be reduced to the desired phenylpropene.

Ruthenium-catalyzed multicomponent reactions have also emerged as a powerful tool for the regioselective synthesis of highly substituted pyrroles, and similar principles can be applied to the synthesis of complex phenylpropene structures. nih.gov These methods often exhibit high atom economy and broad substrate scope. nih.gov Furthermore, one-pot regioselective syntheses, such as the condensation of hydroxyaromatic compounds with other reagents, offer a straightforward protocol for constructing complex molecules with specific substitution patterns. rsc.orgresearchgate.net

A proposed mechanism for a regioselective 1,3-dipolar cycloaddition reaction highlights the in-situ generation of a nitrilimine that acts as a dipole with an enolate, leading to the formation of tetrasubstituted pyrazoles with high regioselectivity. mdpi.com This type of reaction demonstrates the intricate control achievable in modern organic synthesis.

Stereoselective Synthesis Approaches

The double bond in 3-p-hydroxyphenyl-1-phenylpropene can exist as either the (E) or (Z) isomer. Stereoselective synthesis aims to produce one isomer preferentially. The Horner-Wadsworth-Emmons reaction, for instance, typically favors the formation of the (E)-alkene. By modifying the phosphonate (B1237965) reagent and reaction conditions, the stereochemical outcome can often be controlled.

Derivatization Reactions for Structural Modification

Derivatization of the 3-p-hydroxyphenyl-1-phenylpropene scaffold is essential for exploring its structure-activity relationships (SAR). These modifications can involve the introduction of new functional groups or the preparation of a library of analogues.

Introduction of Functional Groups

The hydroxyl group on the phenyl ring is a versatile handle for introducing a wide range of functional groups. youtube.comyoutube.comyoutube.comyoutube.com Etherification or esterification reactions can be readily performed to modify the polarity and steric properties of the molecule. For example, the hydroxyl group can be converted to a methoxy (B1213986) group or acetylated to form an acetate (B1210297) ester.

The aromatic rings can also undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional substituents. The position of these new groups will be directed by the existing hydroxyl and phenylpropene substituents.

| Functional Group | Reagents and Conditions |

| Ether | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Ester | Acyl chloride or anhydride, Base (e.g., Pyridine) |

| Nitro | HNO3, H2SO4 |

| Halogen | Halogenating agent (e.g., NBS, NCS) |

Table 1: Examples of Reagents for Introducing Functional Groups

Preparation of Analogues for Structure-Activity Relationship Studies

To conduct thorough SAR studies, a series of analogues with systematic structural variations are required. nih.gov This can involve:

Varying the position of the hydroxyl group: Synthesizing ortho- and meta-hydroxyphenyl isomers allows for the investigation of the impact of the hydroxyl group's location.

Introducing substituents on the phenyl rings: Adding electron-donating or electron-withdrawing groups to either of the phenyl rings can modulate the electronic properties of the molecule.

Modifying the propene linker: The length and saturation of the three-carbon chain can be altered. For instance, the double bond can be reduced to a single bond, or the chain can be extended or shortened.

In one study, analogues of a compound were synthesized by replacing the 3-hydroxyphenyl group with pyridine (B92270) or thiophene (B33073) bioisosteres to examine the significance of this group. nih.gov Another study involved the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives to explore their potential as antimicrobial candidates. nih.gov

One-Pot Synthesis Techniques and Microwave-Assisted Methods

Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot syntheses and microwave-assisted reactions are two key strategies that align with these goals.

One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and yield. For instance, the synthesis of 3-fluoroflavones has been achieved through a one-pot strategy starting from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones. rsc.orgresearchgate.net Similarly, the cyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) with isothiocyanates provides a one-step route to novel chromene derivatives. tandfonline.com

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netgoogle.comnih.govresearchgate.net It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones has been efficiently achieved using microwave irradiation in a modified Baker-Venkataraman transformation. researchgate.net The use of microwave-assisted synthesis has also been reported for the preparation of various heterocyclic compounds, demonstrating its broad applicability. mdpi.com

| Method | Starting Materials | Product | Key Features |

| One-Pot Synthesis | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones, Selectfluor | 3-Fluoroflavones | Efficient, wide functional group tolerance rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | 2-Hydroxyacetophenones, Aromatic acid anhydrides | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones | High yields, single pot reaction researchgate.net |

Table 2: Examples of Efficient Synthetic Methods

Catalytic Approaches in Synthesis

Catalytic methods are central to the modern organic chemist's toolkit for creating complex molecules like 3-p-hydroxyphenyl-1-phenylpropene. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, stand out as powerful and versatile strategies for this purpose. These reactions allow for the precise formation of the C-C bond linking the phenyl and p-hydroxyphenyl moieties through a propenyl bridge.

The Heck reaction provides a direct method for the arylation of alkenes. In the context of synthesizing 3-p-hydroxyphenyl-1-phenylpropene, this could involve the coupling of an aryl halide (such as iodobenzene (B50100) or bromobenzene) with 4-vinylphenol, or alternatively, the reaction of a p-halo-phenol (like 4-iodophenol (B32979) or 4-bromophenol) with styrene. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate. The presence of a base is crucial for the regeneration of the active catalyst. The choice of ligands, solvents, and temperature can significantly influence the reaction's yield and stereoselectivity, with the trans isomer usually being the major product. wikipedia.orgyoutube.comnih.govthieme-connect.deyoutube.com

The Suzuki-Miyaura coupling offers another robust catalytic route, involving the reaction of an organoboron compound with an organohalide. youtube.comlibretexts.org For the synthesis of 3-p-hydroxyphenyl-1-phenylpropene, this could be achieved by coupling (4-hydroxyphenyl)boronic acid with a phenyl-substituted vinyl halide (e.g., β-bromostyrene) or by reacting phenylboronic acid with a vinyl halide derivative of phenol. Similar to the Heck reaction, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, and a base are essential for the catalytic cycle to proceed. libretexts.orgresearchgate.netresearchgate.net

Beyond palladium-catalyzed reactions, the Wittig reaction presents a classic and effective method for alkene synthesis from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comnrochemistry.commnstate.edulumenlearning.com To synthesize 3-p-hydroxyphenyl-1-phenylpropene via this route, one would typically react an appropriate phosphonium (B103445) ylide with either benzaldehyde or p-hydroxybenzaldehyde. For instance, benzyltriphenylphosphonium (B107652) halide could be treated with a strong base to form the corresponding ylide, which would then react with p-hydroxybenzaldehyde. Conversely, a p-hydroxybenzyltriphenylphosphonium halide could be used to generate an ylide that would react with benzaldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

Detailed research findings from studies on analogous diarylpropene and stilbene (B7821643) syntheses provide insights into the typical conditions employed for these catalytic transformations.

Table 1: Exemplary Catalytic Systems for Heck-type Reactions

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ | NEt₃ | DMF | 100 | High | nih.gov |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts | K₂CO₃ | H₂O/Toluene | 120 | >95 | nih.gov |

| Aryl Bromides | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | NaHCO₃ | Dioxane | 130 | 89 | thieme-connect.de |

Interactive Data Table:

Table 2: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling

| Organoboron Compound | Organohalide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Aryl Bromide | Pd(OAc)₂ / 7a | K₃PO₄ | Dioxane | 80 | 98 | researchgate.net |

| 4-Hydroxyphenylboronic acid | Aryl Bromide (11a) | Pd(OAc)₂ / dppf | K₂CO₃ | THF | 67 | - | researchgate.net |

| Phenylboronic acid | 4-Bromoacetophenone | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | H₂O | RT | High | researchgate.net |

Interactive Data Table:

While direct synthesis examples for 3-p-hydroxyphenyl-1-phenylpropene are not explicitly detailed in the provided search results, the extensive literature on the synthesis of structurally related compounds such as resveratrol (B1683913) and other diarylpropenes strongly supports the viability of these catalytic methods. nih.govmarmara.edu.tr The data presented in the tables above, drawn from analogous reactions, serve as a robust starting point for the development of a specific synthetic protocol for the target molecule.

Advanced Spectroscopic and Structural Characterization of 3 P Hydroxyphenyl 1 Phenylpropene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 3-p-Hydroxyphenyl-1-phenylpropene, a combination of one-dimensional (¹H and ¹³C) and specialized NMR techniques provides a complete picture of its molecular architecture.

Proton (¹H) NMR spectroscopy of 3-p-Hydroxyphenyl-1-phenylpropene provides crucial information about the number, type, and connectivity of hydrogen atoms in the molecule. The low-resolution spectrum of a related compound, propene, shows three main peaks corresponding to its different proton environments. docbrown.info However, a high-resolution spectrum reveals more detailed splitting patterns due to spin-spin coupling between neighboring non-equivalent protons. docbrown.info For 3-p-Hydroxyphenyl-1-phenylpropene, the aromatic protons on the phenyl and hydroxyphenyl rings would exhibit distinct chemical shifts, typically in the range of 6.5-8.0 ppm. The vinyl protons of the propene backbone would appear in the 5.0-6.5 ppm region, with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. The allylic protons would be found further upfield. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3-p-Hydroxyphenyl-1-phenylpropene

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Phenyl) | 7.2 - 7.4 | Multiplet | |

| Aromatic (Hydroxyphenyl) | 6.7 - 7.1 | Multiplet | |

| Vinylic | 6.0 - 6.5 | Multiplet | |

| Allylic | 3.4 - 3.6 | Multiplet | |

| Hydroxyl | Variable | Singlet (broad) |

Note: This is a generalized prediction. Actual chemical shifts and coupling constants can vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-p-Hydroxyphenyl-1-phenylpropene gives rise to a distinct signal. The aromatic carbons typically resonate in the 110-160 ppm region, with the carbon bearing the hydroxyl group appearing at the higher end of this range due to the deshielding effect of the oxygen atom. The vinylic carbons of the propene unit would be expected in the 120-140 ppm range, while the allylic carbon would appear at a lower chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 3-p-Hydroxyphenyl-1-phenylpropene

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C-OH) | 155 - 160 |

| Aromatic (other) | 115 - 140 |

| Vinylic | 120 - 140 |

| Allylic | 30 - 40 |

Note: This is a generalized prediction. Actual chemical shifts can vary based on experimental conditions.

Quantitative ³¹P NMR spectroscopy is a powerful technique for the analysis and quantification of hydroxyl groups in organic molecules, including phenolic compounds. nih.govsci-hub.se This method involves the in-situ derivatization of the hydroxyl groups with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (Cl-TMDP), to form phosphite (B83602) esters. acs.org The resulting phosphitylated derivatives exhibit distinct ³¹P NMR chemical shifts depending on the chemical environment of the original hydroxyl group (e.g., phenolic, aliphatic, carboxylic acid). sci-hub.senrel.gov

The natural abundance of the ³¹P nucleus is 100%, making it a sensitive nucleus for NMR analysis. nrel.gov The wide chemical shift range of ³¹P NMR allows for excellent resolution of signals from different types of hydroxyl groups. sci-hub.se For 3-p-Hydroxyphenyl-1-phenylpropene, the phenolic hydroxyl group would be derivatized, and the resulting phosphite ester would produce a characteristic signal in the ³¹P NMR spectrum. The chemical shift of this signal would be indicative of a phenolic hydroxyl group. psu.edu Quantitative analysis can be achieved by using an internal standard and integrating the respective signals. acs.orgrsc.org This technique provides a reliable method for determining the content of phenolic hydroxyl groups. nrel.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are instrumental in definitively assigning proton and carbon signals. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For 3-p-Hydroxyphenyl-1-phenylpropene, this would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's structure, confirming the connectivity of the phenyl, propene, and hydroxyphenyl moieties. This is particularly useful for resolving ambiguities in the complex aromatic and vinylic regions of the one-dimensional spectra.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable tools for identifying the functional groups present in a molecule. libretexts.org The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The FTIR spectrum of 3-p-Hydroxyphenyl-1-phenylpropene would display a series of absorption bands corresponding to the various vibrational modes of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=C stretching vibration of the propene double bond would also be observed in this region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings, which are useful for determining the substitution pattern, would appear in the 650-900 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for 3-p-Hydroxyphenyl-1-phenylpropene

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Alkene =C-H | C-H stretch | 3010 - 3095 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Alkene C=C | C=C stretch | 1620 - 1680 |

| Aromatic C-H | C-H bend (out-of-plane) | 650 - 900 |

The detailed analysis of these vibrational modes, often aided by computational methods, allows for a comprehensive understanding of the molecular structure of 3-p-Hydroxyphenyl-1-phenylpropene. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For 3-p-Hydroxyphenyl-1-phenylpropene, which has a molecular formula of C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol , mass spectrometric analysis provides critical structural information. nih.govmatrix-fine-chemicals.comchembk.com

Under typical ionization conditions, such as Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI), the fragmentation of chalcones is well-documented. nih.gov The fragmentation pattern of 3-p-Hydroxyphenyl-1-phenylpropene is influenced by its α,β-unsaturated ketone core and the substituents on its aromatic rings. walshmedicalmedia.com Studies on substituted chalcones reveal that the fragmentation pathways are dramatically influenced by even minor changes in substituents. walshmedicalmedia.com

Key fragmentation pathways for protonated chalcones include the loss of the phenyl group from either the A or B ring, often accompanied by the loss of a carbonyl group (CO). nih.gov The presence of a hydroxyl group on the para-position of the B-ring in 3-p-Hydroxyphenyl-1-phenylpropene can influence the fragmentation, potentially leading to the formation of a stable benz-1-oxin cation through rearrangement. walshmedicalmedia.com Additionally, the loss of a water molecule (H₂O) from the protonated molecular ion is a common rearrangement observed in chalcones. nih.gov

A detailed analysis of the mass spectrum would allow for the identification of characteristic fragment ions, which can be used to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. rsc.org

Table 1: Predicted Mass Spectrometry Fragmentation for 3-p-Hydroxyphenyl-1-phenylpropene

| Fragment Ion | Proposed Structure/Loss | m/z (Predicted) |

| [M+H]⁺ | Protonated Molecular Ion | 225 |

| [M-H₂O]⁺ | Loss of water | 207 |

| [M-CO]⁺ | Loss of carbonyl group | 197 |

| [M-C₆H₅]⁺ | Loss of phenyl group (A-ring) | 148 |

| [M-C₇H₇O]⁺ | Loss of hydroxyphenyl group (B-ring) | 104 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While a specific crystal structure for 3-p-Hydroxyphenyl-1-phenylpropene is not publicly available, data from closely related chalcone (B49325) derivatives provide insight into its expected solid-state conformation. tandfonline.comeurjchem.comresearchgate.net

Chalcone derivatives typically crystallize in common space groups such as monoclinic P2₁/c or orthorhombic Pbca. tandfonline.comeurjchem.com The crystal structure of a chalcone reveals critical information about its molecular geometry, including bond lengths, bond angles, and torsion angles. For instance, the α,β-unsaturated carbonyl bridge imparts a degree of planarity to the molecule, though the phenyl rings may be twisted out of this plane to varying degrees. researchgate.net

Table 2: Representative Crystallographic Data for a Chalcone Derivative

| Parameter | Example Value (from a related chalcone) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.9998 |

| b (Å) | 12.6740 |

| c (Å) | 12.8997 |

| V (ų) | 1144.4 |

| Z | 4 |

| Key Feature | Intramolecular S(6) hydrogen bond |

Data from a study on (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. researchgate.net

Advanced Chromatographic Techniques for Purity and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. For 3-p-Hydroxyphenyl-1-phenylpropene, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool. nih.govscielo.br

Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of chalcones. nih.gov This technique utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. mdpi.com A common mobile phase for chalcone analysis is a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape. nih.govmdpi.com

The purity of a synthesized batch of 3-p-Hydroxyphenyl-1-phenylpropene can be accurately determined by HPLC with UV detection. Chalcones exhibit strong UV absorbance due to their extended conjugated system, with typical absorption maxima (λₘₐₓ) in the range of 340-390 nm (Band I) and 220-270 nm (Band II). mdpi.com Detection at these wavelengths provides high sensitivity for the compound.

Furthermore, preparative HPLC can be used for the purification of the compound, while quantitative analysis by HPLC is crucial for various applications, including its use as a reference standard. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of chalcones, particularly for volatile derivatives or in complex mixtures.

Table 3: Typical HPLC Parameters for Chalcone Analysis

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water (gradient elution) |

| Detector | UV-Vis (DAD) at ~280 nm and ~370 nm |

| Flow Rate | 0.4 - 1.0 mL/min |

| Application | Purity assessment, quantification, and preparative separation |

Compiled from various studies on chalcone analysis. nih.govnih.govmdpi.com

Computational and Theoretical Investigations of 3 P Hydroxyphenyl 1 Phenylpropene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and structure of many-body systems. researchgate.net For organic molecules like 3-p-hydroxyphenyl-1-phenylpropene and its isomers, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-311G** or 6-311++G(d,p), are used to predict a variety of molecular properties with high accuracy. nih.govniscpr.res.inresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. niscpr.res.in This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. The accuracy of these theoretical calculations is often validated by comparing them with experimental data obtained from techniques like X-ray crystallography. niscpr.res.in

For the related chalcone (B49325), 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, studies show an excellent correlation between the geometric parameters calculated via DFT and those determined experimentally. nih.govresearchgate.net This agreement validates the chosen theoretical model. Key findings for this isomer indicate that the C-C bond lengths within the aromatic rings are typically around 1.39 Å, which is characteristic of delocalized π-electrons. niscpr.res.in

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

This data is for an isomer of the target compound and is presented for illustrative purposes.

| Parameter | Bond | Theoretical (Å) niscpr.res.in | Experimental (Å) niscpr.res.in |

|---|---|---|---|

| Bond Length | C=O | 1.227 | 1.237 |

| C-O (hydroxyl) | 1.364 | 1.361 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller gap generally signifies a molecule that is more easily excited, more polarizable, and possesses higher chemical reactivity and lower kinetic stability. libretexts.org For chalcone derivatives, calculations have shown that charge transfer occurs within the molecule, and the energy gap can be used to predict its electronic behavior. niscpr.res.in

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Chalcone Derivative

Calculated using DFT/B3LYP/6-311++G(d,p) in DMSO solvent. Data is for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.

| Orbital | Energy (eV) niscpr.res.in |

|---|---|

| E(HOMO) | -5.996 |

| E(LUMO) | -2.246 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity. uni-muenchen.denih.gov It illustrates the electrostatic potential on the surface of the molecule, identifying electron-rich and electron-poor regions. researchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.de

For chalcones like 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, MEP analysis reveals that the most negative regions are concentrated around the oxygen atoms of the carbonyl and hydroxyl groups. nih.govnih.gov This indicates that these sites are the most probable locations for interaction with electrophiles. Conversely, the hydrogen atoms typically exhibit positive electrostatic potential. researchgate.netbohrium.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. nih.gov These quantum chemical descriptors include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to its characteristic absorption peaks in infrared (IR) and Raman spectra. readthedocs.ioresearchgate.net By comparing the calculated vibrational spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.netresearchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental results. researchgate.net

Studies on related chalcones demonstrate a strong concurrence between the computed and experimental FT-IR spectra. nih.govresearchgate.net For instance, the characteristic stretching vibrations of key functional groups like C=O, C=C, and O-H are accurately predicted. nih.gov

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

This data is for an isomer of the target compound and is presented for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) nih.gov | Observed Frequency (cm⁻¹) nih.gov |

|---|---|---|

| O-H Stretch | 3787 | - |

| C-H Stretch (Aromatic) | 3152 | 3120 |

| C=O Stretch | 1705 | 1648 |

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as 3-p-hydroxyphenyl-1-phenylpropene, binds to the active site of a large molecule, typically a protein receptor. researchgate.netnih.gov This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The simulation yields a docking score, which estimates the binding affinity, and provides a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

For the related compound 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, molecular docking studies were performed to evaluate its inhibitory potential against the penicillin-binding proteins of Staphylococcus aureus. nih.gov The study reported a high binding energy of -7.40 kcal/mol, indicating strong antibacterial potential. researchgate.net The analysis revealed that the carbonyl group played a critical role in the binding, forming multiple favorable hydrogen bonds with the protein's active site residues. researchgate.net Such studies highlight the power of computational methods to identify key structural features responsible for biological activity.

Prediction of Binding Modes and Affinities with Target Proteins

No specific studies predicting the binding modes and affinities of 3-p-Hydroxyphenyl-1-phenylpropene with any target proteins were identified. While molecular docking studies are common for structurally similar chalcones and stilbenes to predict their interaction with biological targets, this particular compound has not been the subject of such published research. mdpi.comnih.govnih.govutupub.fi

Ligand-Receptor Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals)

There is no available research detailing the specific ligand-receptor interactions, such as hydrogen bonding and van der Waals forces, for 3-p-Hydroxyphenyl-1-phenylpropene. Analysis of this nature is typically part of molecular docking studies, which, as noted, have not been published for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

No studies employing Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic transitions, absorption spectra, or excited-state properties specifically for 3-p-Hydroxyphenyl-1-phenylpropene were found. TD-DFT is a standard method for examining the electronic properties of molecules, including related chalcone and stilbene (B7821643) derivatives, but the data for the requested compound is absent from the available literature. figshare.com

Natural Bond Orbital (NBO) Analysis

No publications containing a Natural Bond Orbital (NBO) analysis for 3-p-Hydroxyphenyl-1-phenylpropene could be located. NBO analysis is used to understand chemical bonding, orbital interactions, and charge distribution within a molecule. While performed for some chalcones, this analysis is not available for 3-p-Hydroxyphenyl-1-phenylpropene. figshare.com

Non-Linear Optical (NLO) Properties

Research on the Non-Linear Optical (NLO) properties of 3-p-Hydroxyphenyl-1-phenylpropene is not present in the current body of scientific literature. While the NLO properties of various organic materials, including some stilbene and chalcone derivatives, are an active area of research, this specific compound has not been investigated in this context. figshare.commdpi.comresearchgate.netmdpi.com

Biological Activity and Mechanistic Investigations of 3 P Hydroxyphenyl 1 Phenylpropene in Vitro/cellular Level

Enzyme Inhibition Studies

The potential for 3-p-Hydroxyphenyl-1-phenylpropene and its analogs to act as enzyme inhibitors has been a subject of scientific inquiry, yielding specific insights into its interactions with certain enzyme targets.

A review of the available scientific literature did not yield specific studies investigating the direct inhibitory effects of 3-p-Hydroxyphenyl-1-phenylpropene on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various natural and synthetic compounds, including other alkaloids and benzamide (B126) derivatives, have been evaluated for their ability to inhibit these enzymes in the context of neurodegenerative disease research, specific data for 3-p-Hydroxyphenyl-1-phenylpropene is not presently available. nih.govnih.govnih.govnih.gov

There is currently no specific scientific evidence available from the reviewed literature detailing the inhibitory activity of 3-p-Hydroxyphenyl-1-phenylpropene against the α-glucosidase enzyme. Research into α-glucosidase inhibitors often focuses on compounds from various natural sources, such as medicinal plants and fungi, as a strategy for managing postprandial hyperglycemia, but studies on this particular compound have not been reported. nih.govnih.gov

3-p-Hydroxyphenyl-1-phenylpropene has been identified as a mechanism-based inhibitor of dopamine (B1211576) beta-hydroxylase (DBH), a copper-containing enzyme responsible for the conversion of dopamine to norepinephrine. Research has shown that a series of ring-substituted 3-phenylpropenes, including the p-hydroxy substituted variant (3-p-Hydroxyphenyl-1-phenylpropene), inactivate the enzyme under conditions that require the presence of ascorbate (B8700270) and oxygen.

The mechanism of inhibition is consistent with the abstraction of a hydrogen atom from the compound, which leads to the formation of a benzylic radical. This radical then partitions between two pathways: hydroxylation or the inactivation of the enzyme. Studies using a deuterated version of 3-(p-hydroxyphenyl)propene demonstrated a kinetic isotope effect, supporting a stepwise mechanism for hydrogen abstraction and oxygen insertion.

| Inhibitor Studied | Key Mechanistic Finding |

| 3-p-Hydroxyphenyl-1-phenylpropene | Acts as a mechanism-based inhibitor, requiring ascorbate and oxygen. |

| Ring-substituted 3-phenylpropenes | The inactivation kinetics allowed for the determination of V/KO2 values. |

| Deuterated 3-(p-hydroxyphenyl)propene | Showed a kinetic isotope effect, consistent with a stepwise hydrogen abstraction mechanism. |

This table summarizes the key mechanistic findings regarding the inhibition of Dopamine Beta-Hydroxylase by 3-p-Hydroxyphenyl-1-phenylpropene and related compounds.

Based on a review of the available literature, there are no specific studies that have investigated or demonstrated the inhibition of penicillin-binding proteins (PBPs) by 3-p-Hydroxyphenyl-1-phenylpropene. Research into PBP inhibitors primarily focuses on β-lactam antibiotics and novel synthetic compounds designed to overcome bacterial resistance mechanisms, such as those involving PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

As a structural analog of resveratrol (B1683913), 3-p-Hydroxyphenyl-1-phenylpropene may share inhibitory activities against other enzyme targets. Studies on resveratrol and its derivatives have identified several other enzymes that are inhibited by this class of compounds. These findings suggest potential, though not yet confirmed, targets for 3-p-Hydroxyphenyl-1-phenylpropene.

Research has shown that resveratrol can inhibit enzymes crucial for DNA synthesis, such as DNA polymerases and ribonucleotide reductase. nih.gov Furthermore, resveratrol has been identified as an inhibitor of class IA phosphoinositide 3-kinase (PI3K), a key enzyme in cellular signaling pathways related to growth and survival. nih.gov Molecular modeling studies suggest that resveratrol and its analogs may exert their inhibitory effects by competing with nucleotide substrates like ATP. nih.gov

Cellular Cytotoxicity and Anti-Proliferative Effects (in specific cell lines)

The compound 3-p-Hydroxyphenyl-1-phenylpropene, also referred to in literature as 4,4'-dihydroxy-trans-stilbene, has demonstrated significant cytotoxic and anti-proliferative activities in various in vitro cellular models. These effects are often reported to be more potent than those of its well-known analog, resveratrol.

Studies have shown that this compound exhibits notable cytotoxicity against the human promyelocytic leukemia (HL-60) cell line. nih.govresearchgate.net Its anti-proliferative effects have been observed in both normal and cancerous cell lines. For instance, it was found to inhibit the clonogenic efficiency of fibroblasts more effectively than resveratrol. nih.govresearchgate.net

In the context of cancer cells, research has focused on the human breast cancer cell line, MCF-7. In these cells, 3-p-Hydroxyphenyl-1-phenylpropene was shown to inhibit both anchorage-dependent and -independent growth more efficiently than resveratrol. nih.gov The mechanism underlying this anti-proliferative activity involves the induction of cell cycle arrest, predominantly in the G1 phase. nih.govmdpi.com This cell cycle arrest is associated with the modulation of key regulatory proteins; specifically, an increase in the levels of p53 and p21 proteins and a strong inhibition of pRb protein phosphorylation have been observed. researchgate.netnih.gov Furthermore, the compound has been shown to reduce the activity of matrix metalloproteinase-2 and -9, which are involved in cell invasion and migration. mdpi.com

| Cell Line | Effect Observed | Mechanistic Details | Reference(s) |

| HL-60 (Human promyelocytic leukemia) | Cytotoxicity | Higher cytotoxicity than resveratrol. | nih.govresearchgate.net |

| Fibroblasts (Mouse and Human) | Anti-proliferative | Inhibited clonogenic efficiency; induced G1 phase arrest. | nih.govnih.gov |

| MCF-7 (Human breast cancer) | Anti-proliferative, Anti-invasive | Inhibited anchorage-dependent and -independent growth; reduced cell migration and invasion. | nih.govmdpi.com |

| Lewis Lung Carcinoma (in vivo) | Inhibition of tumor growth | Induced apoptosis and autophagy. | nih.gov |

This table summarizes the observed cytotoxic and anti-proliferative effects of 3-p-Hydroxyphenyl-1-phenylpropene in various cell lines.

Mechanisms of Cell Cycle Arrest

In vitro studies using human cancer cell lines have demonstrated that related β-diketone compounds can induce cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation. For instance, the structurally similar compound 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) has been shown to cause a G1 phase arrest in HeLa cervical cancer cells. nih.gov This arrest is achieved by downregulating the protein expression of key cell cycle regulators, including cyclins D1, D3, and E, as well as cyclin-dependent kinases (CDKs) 2, 4, and 6. nih.gov Concurrently, there is an increased expression of CDK inhibitors such as p15, p16, p21, and p27. nih.gov This cascade of events leads to the accumulation of the hypophosphorylated, active form of the retinoblastoma (Rb) protein, which ultimately halts the cell cycle at the G1 checkpoint. nih.gov

Another mechanism implicated in cell cycle arrest involves the production of reactive oxygen species (ROS). The chemotherapeutic agent hydroxyurea, for example, induces ROS production, which can directly inhibit the activity of replicative DNA polymerases (Pol α, Pol δ, and Pol ε), leading to cell cycle arrest. biorxiv.orgresearchgate.net This inhibition is thought to occur through the oxidation of iron-sulfur clusters within these enzymes, causing dissociation of the polymerase complex and loss of DNA binding. biorxiv.orgresearchgate.net

| Cell Line | Compound | Effect on Cell Cycle | Key Molecular Changes |

| HeLa | 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) | G1 arrest | ↓ Cyclins D1/D3/E, ↓ CDKs 2/4/6, ↑ p15, p16, p21, p27, ↑ Hypophosphorylated Rb |

| Yeast | Hydroxyurea | S-phase arrest | ↑ Reactive Oxygen Species (ROS), ↓ DNA polymerase activity |

Induction of Apoptosis in Cellular Models

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. In vitro studies have shown that compounds structurally related to 3-p-Hydroxyphenyl-1-phenylpropene can trigger apoptosis in cancer cells through various mechanisms.

One primary mechanism is the generation of reactive oxygen species (ROS). The compound 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) has been observed to induce ROS production in human epidermoid carcinoma A431 cells. nih.gov This increase in ROS precedes other apoptotic events such as the release of cytochrome c from the mitochondria, activation of caspases, and DNA fragmentation. nih.gov The generation of ROS appears to cause irreparable DNA damage, which in turn activates the apoptotic cascade. nih.gov

Further investigation into the molecular players involved reveals the modulation of several key proteins. In HMDB-treated A431 cells, there is an upregulation of the pro-apoptotic protein Bad and the cell cycle inhibitor p21. nih.gov Conversely, the anti-apoptotic proteins Bcl-2 and Bcl-xL, as well as the protein Bid, are downregulated. nih.gov Additionally, the tumor suppressor protein p53 and fatty acid synthase are decreased, while the pro-apoptotic protein Bax is cleaved. nih.gov A significant increase in the expression of Growth Arrest and DNA Damage-inducible gene 153 (GADD153) at both the mRNA and protein levels is also observed, and this upregulation can be prevented by the antioxidant N-acetylcysteine (NAC). nih.gov This suggests that oxidative stress is a key upstream event leading to GADD153 expression and subsequent apoptosis. nih.gov

The intrinsic mitochondrial pathway of apoptosis is further implicated by the activation of caspase-9, followed by the executioner caspase-3. waocp.org This is supported by the observed release of cytochrome c from the mitochondria into the cytosol and the cleavage of PARP, a hallmark of apoptosis. waocp.org The tumor suppressor protein p53 also plays a crucial role in this process, not only at the nuclear level but also by directly influencing the apoptotic response at the mitochondria. waocp.org

| Cell Line | Compound/Treatment | Apoptotic Mechanism | Key Molecular Events |

| A431 | 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) | ROS-mediated | ↑ ROS, ↑ Bad, ↑ p21, ↑ GADD153, ↓ Bcl-2, ↓ Bcl-xL, ↓ Bid, ↓ p53, Bax cleavage, Cytochrome c release, Caspase activation |

| Hep2, SiHa | 3'-Me ATP | Intrinsic mitochondrial pathway | ↑ p53, ↑ Cytochrome c release, ↑ Caspase-9 activation, ↑ Caspase-3 activation, PARP cleavage, ↓ Bcl-2, ↓ Bcl-xL |

Antimicrobial Activity (In Vitro)

The antimicrobial potential of compounds related to 3-p-Hydroxyphenyl-1-phenylpropene has been evaluated against various microorganisms. For instance, a series of 3- or 4-phenyl-1,8-naphthyridine derivatives have demonstrated notable in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant inhibition (91-99%) at a concentration of 6.25 µg/ml, with some achieving a minimum inhibitory concentration (MIC) of 6.25 µg/ml. nih.gov Structure-activity relationship studies indicated that the presence of a piperidinyl group at either position 2 or 7 of the naphthyridine ring was beneficial for antimycobacterial activity, whereas a morpholinyl group led to a decrease in activity. nih.gov These derivatives were also tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov

Another related compound, the phenoxazine (B87303) derivative Phx-3, has shown bactericidal activity against Helicobacter pylori, including clarithromycin-resistant strains. nih.gov Treatment with Phx-3 resulted in significant morphological changes in H. pylori, such as membrane blebbing and the formation of hollows. nih.gov It also induced the expression of heat shock protein 60. nih.gov Interestingly, Phx-3 did not show inhibitory effects against Escherichia coli, Salmonella Typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, or Listeria monocytogenes. nih.gov

| Compound Class/Name | Target Microorganism | Activity | Observations |

| 3- or 4-phenyl-1,8-naphthyridine derivatives | Mycobacterium tuberculosis H37Rv | MIC of 6.25 µg/ml for some derivatives | Piperidinyl group enhances activity |

| 3- or 4-phenyl-1,8-naphthyridine derivatives | Staphylococcus aureus | Tested for antimicrobial activity | - |

| 3- or 4-phenyl-1,8-naphthyridine derivatives | Escherichia coli | Tested for antimicrobial activity | - |

| Phx-3 (phenoxazine derivative) | Helicobacter pylori | Bactericidal | Causes membrane blebbing and hollow formation; induces heat shock protein 60 |

Modulation of Cellular Pathways and Signaling

3-p-Hydroxyphenyl-1-phenylpropene and related compounds can influence a variety of cellular pathways and signaling cascades. These interactions are fundamental to their observed biological activities, including their antioxidant and metabolic effects.

Antioxidant Enzyme Activities and Reactive Oxygen Species (ROS) Scavenging

Compounds with a p-hydroxyphenyl group, such as 3-(p-hydroxyphenyl)propionic acid, can participate in reactions that are indicative of antioxidant activity. For instance, in the presence of peroxidase, this compound reacts with hydrogen peroxide to produce a fluorescent product, a principle used in assays to measure amine oxidase activity. nih.gov This suggests a capacity to interact with and be modified by enzymatic systems involved in managing oxidative stress.

Furthermore, certain metabolites, like kynurenine (B1673888) produced by Pseudomonas aeruginosa, have been shown to scavenge reactive oxygen species (ROS), particularly hydrogen peroxide and, to a lesser extent, superoxide. researchgate.net This scavenging activity helps the bacterium evade killing by neutrophils. researchgate.net This highlights a mechanism by which small molecules can directly neutralize harmful ROS.

Excessive levels of ROS can damage macromolecules like proteins, nucleic acids, and lipids, thereby exacerbating inflammatory responses. nih.gov Biomaterials designed to scavenge ROS are being explored as a therapeutic approach to restore ROS homeostasis and limit inflammation. nih.gov The PI3K/AKT signaling pathway, which is involved in cell apoptosis and proliferation, is one of the pathways that can be modulated by ROS. nih.gov ROS can activate PI3K and inactivate PTEN, a negative regulator of the pathway, thus promoting AKT activation. nih.gov

| Compound/System | ROS Scavenged/Interaction | Cellular Context/Assay | Outcome |

| 3-(p-hydroxyphenyl)propionic acid | Reacts with Hydrogen Peroxide | In the presence of peroxidase | Forms a fluorescent product |

| Kynurenine | Hydrogen Peroxide, Superoxide | Pseudomonas aeruginosa interaction with neutrophils | Bacterial escape from neutrophil killing |

| ROS Scavenging Biomaterials | General ROS | Inflammatory conditions | Restoration of ROS homeostasis, reduced inflammation |

Impact on Phenylpropanoid Pathway Enzymes and Metabolites

The phenylpropanoid pathway is a major route in plants for the synthesis of a wide array of secondary metabolites, starting from the amino acid phenylalanine. nih.gov Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which together produce p-coumaroyl CoA. nih.gov This intermediate is a crucial branch point, leading to the biosynthesis of compounds like flavonoids, lignans, and lignin (B12514952) monomers. nih.gov

The biosynthesis of lignin, a complex polymer of phenylpropane units, involves the precursors p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. nih.govmdpi.com The expression of genes in the phenylpropanoid pathway is often upregulated in response to both biotic and abiotic stresses, leading to the accumulation of phenolic compounds that can act as antimicrobial agents or antioxidants. mdpi.comnih.govfrontiersin.org

Studies on Catalpa bungei 'Jinsi' have revealed the annual dynamic changes in lignin synthesis metabolites. mdpi.com Ten metabolites related to lignin synthesis were identified, including L-phenylalanine, cinnamic acid, p-coumaric acid, and sinapyl alcohol. mdpi.com The total content of these metabolites fluctuates throughout the year, indicating periods of active lignin anabolism and accumulation. mdpi.com

Interactions with Ligninolytic Enzymes and Biomass Degradation

Ligninolytic enzymes, primarily produced by white-rot fungi, are crucial for the degradation of lignin, a key step in carbon recycling in nature. nih.gov The major classes of these enzymes are laccases, lignin peroxidases (LiP), manganese peroxidases (MnP), and versatile peroxidases (VP). nih.govnih.gov

Laccases are multi-copper oxidases that can oxidize phenolic substrates. nih.govmdpi.com Lignin peroxidases are unique in their ability to oxidize non-phenolic lignin model compounds with high redox potentials. nih.gov Manganese peroxidases oxidize Mn(II) to Mn(III), which then acts as a diffusible oxidizer of phenolic lignin components. nih.gov

The degradation of lignocellulosic waste is a complex process. The intricate matrix of lignin and hemicellulose physically protects cellulose (B213188) from enzymatic breakdown. nih.gov Ligninolytic enzymes work synergistically to break down this barrier. nih.gov For instance, LiP can cleave C-C and ether bonds within the lignin structure, while other enzymes like feruloyl esterase can cleave ester linkages. nih.gov The production of these enzymes by various fungi has been screened using dye decolorization assays, as the enzymes' oxidative capabilities allow them to decolorize various synthetic dyes. researchgate.net

| Enzyme | Type | Substrates/Mechanism | Role in Biomass Degradation |

| Laccase | Multi-copper oxidase | Phenolic compounds, aromatic amines. nih.govmdpi.com | Depolymerization of phenolic components of lignin. |

| Lignin Peroxidase (LiP) | Heme-containing peroxidase | Non-phenolic and phenolic lignin units; cleaves C-C and ether bonds. nih.govnih.gov | Initial breakdown of the complex lignin polymer. |

| Manganese Peroxidase (MnP) | Heme-containing peroxidase | Oxidizes Mn(II) to Mn(III), which then oxidizes phenolic compounds. nih.gov | Degradation of phenolic lignin structures. |

| Versatile Peroxidase (VP) | Heme-containing peroxidase | Hybrid of LiP and MnP, with broad substrate specificity. nih.gov | Efficient degradation of both phenolic and non-phenolic lignin components. |

Receptor Binding Assays

Comprehensive searches of scientific literature and chemical databases did not yield specific data on receptor binding assays conducted for the compound 3-p-hydroxyphenyl-1-phenylpropene. While research exists for structurally related compounds containing hydroxyphenyl and phenylpropene moieties, no direct evidence of receptor binding studies for this exact molecule is publicly available.

Chemical suppliers of similar compounds, such as 3-(3-Hydroxyphenyl)-1-phenylpropenone, indicate that analytical data, which would include receptor binding profiles, is not collected for some of these rare or less-studied chemicals. sigmaaldrich.com This suggests that 3-p-hydroxyphenyl-1-phenylpropene may not have been a focus of extensive biological investigation, including its potential interactions with cellular receptors.

Therefore, no data tables or detailed research findings on the receptor binding affinity of 3-p-hydroxyphenyl-1-phenylpropene can be provided at this time.

Structure Activity Relationship Sar Studies of 3 P Hydroxyphenyl 1 Phenylpropene Analogues

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic chemical modifications of the chalcone (B49325) scaffold have been extensively explored to understand their impact on a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. nih.govacs.orgjuniperpublishers.com These modifications typically involve introducing various substituents to the two aromatic rings (Ring A, attached to the carbonyl group, and Ring B, derived from the aldehyde) or altering the α,β-unsaturated linker. researchgate.netacs.org

The nature, position, and number of substituents on the aromatic rings of the chalcone structure play a pivotal role in determining the biological activity profile. researchgate.net The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is particularly significant. mdpi.com

For instance, studies on the cytotoxic effects of chalcone analogues against various cancer cell lines have revealed key SAR trends. The presence of a hydroxyl group at the 4-position of Ring B, as in 4-hydroxychalcone, is a common feature in many biologically active chalcones. Further substitutions on either ring can drastically alter this activity. For example, a series of (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones were synthesized and evaluated for their cytotoxic effects. researchgate.netmarmara.edu.tr It was found that additional methoxy or halogen substituents on Ring B could enhance cytotoxicity. researchgate.net Specifically, the introduction of halogens into the benzenoid part of α,β-unsaturated ketones is known to enhance their biological activity. juniperpublishers.com

The anti-inflammatory and antioxidant activities are also heavily influenced by the substitution pattern. Hydroxylated chalcones are often potent antioxidants. mdpi.com The number and position of these hydroxyl groups can impact the mechanism of action. For example, 2',4',4-Trihydroxychalcone was identified as a highly active antioxidant and anti-butyrylcholinesterase agent. mdpi.com

In the context of antimicrobial activity, substitutions on the chalcone rings determine the spectrum and potency against bacterial and fungal strains. thebrpi.orgmdpi.com For example, in one study, 4-Chloro benzaldehyde (B42025) chalcone derivatives showed significant anti-inflammatory activity, while other derivatives displayed broad-spectrum antibacterial properties. researchgate.net Gram-positive bacteria have been shown to be more susceptible to certain chalcone derivatives than Gram-negative bacteria. thebrpi.org

The following table summarizes the influence of various substituents on the biological activity of chalcone analogues.

| Substituent & Position | Biological Activity Affected | Observed Effect | Reference |

| 4-Hydroxy (Ring B) | General Activity | Core feature for many biological activities | researchgate.net |

| 2',4',4-Trihydroxy | Antioxidant, Anticholinesterase | High activity | mdpi.com |

| Dimethylamino or Trimethoxy | Anticancer | Promising effects against cancer cell lines | acs.org |

| Halogens (e.g., Chloro) | Antibacterial, Anti-inflammatory | Enhanced activity | juniperpublishers.comresearchgate.net |

| α-cyano group | Cytotoxicity | Improved cytotoxic effects | researchgate.net |

Chalcones possess an α,β-double bond within their propenone linker, which can exist as either E (trans) or Z (cis) geometric isomers. The E-isomer is generally more thermodynamically stable and is the form predominantly synthesized and studied. researchgate.net The conformation of the chalcone, whether s-cis or s-trans around the single bond of the enone system, can also be influenced by substituents, particularly at the α-position. researchgate.net

The stereochemistry of the double bond is critical for biological activity. Most biological activities are attributed to the E-isomer. For example, in the synthesis of cinnamic-pyrrole hybrids, the E-isomer was specifically confirmed and evaluated for its biological potential. mdpi.com The rigid and planar conformation of the E-isomer is often considered essential for effective interaction with biological targets. researchgate.net

While enantioselectivity is more relevant for chalcone derivatives that contain chiral centers (e.g., in the synthesis of flavanones from chalcones or through asymmetric modifications), the geometric isomerism of the core structure is a primary determinant of its activity profile. mdpi.com The enzyme chalcone isomerase, for instance, stereospecifically converts chalcones to (2S)-flavanones in plants, highlighting the biological importance of stereochemistry in this class of compounds. juniperpublishers.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For chalcone analogues, QSAR studies are instrumental in understanding the structural requirements for a specific biological effect and in designing new, more potent derivatives. nih.govcmu.ac.th

QSAR models for chalcones are built using various physicochemical descriptors that quantify different properties of the molecules. These descriptors are then correlated with biological activity data, such as IC50 values. biointerfaceresearch.com

Commonly used descriptors in chalcone QSAR studies include:

Lipophilicity: Often represented by log P (the logarithm of the partition coefficient), this descriptor is crucial for membrane permeability and transport to the target site. QSAR studies on the anticancer effects of chalcones have frequently shown that the clog P parameter plays a significant role in the activity, often following a linear or bilinear model. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. Parameters like Hammett constants (σ), which quantify the electron-donating or electron-withdrawing effect of substituents, are often used. However, some studies suggest that electronic effects are comparatively less important than lipophilic and steric factors for certain activities. nih.gov

Steric Descriptors: These parameters relate to the size and shape of the molecule or its substituents. Molar refractivity (MR) is a common steric descriptor that accounts for the volume of a substituent. Steric factors have been found to be important in the QSAR relationships for the anticancer activity of chalcones. nih.gov

Topological and 3D Descriptors: These provide more complex information about molecular shape, branching, and connectivity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to analyze the steric and electrostatic fields around the molecules. nih.gov

A QSAR study on chalcone analogues as angiotensin-converting enzyme (ACE) inhibitors identified several important structural features for activity through the generation of multiple QSAR models. biointerfaceresearch.com Similarly, QSAR analysis of chalcones with antitubercular activity has guided the design of new potent agents. nih.gov

The development of a robust and predictive QSAR model is an iterative process. cmu.ac.th It typically involves the following steps:

Data Set Selection: A dataset of chalcone analogues with experimentally determined biological activity is compiled. This set is usually divided into a training set for model development and a test set for external validation. biointerfaceresearch.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. cmu.ac.th

Model Building: Statistical methods, such as Multiple Linear Regression (GA-MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors (independent variables) with biological activity (dependent variable). biointerfaceresearch.com

Model Validation: The generated model's statistical significance and predictive power are rigorously assessed. This includes internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (predictive r²). biointerfaceresearch.comnih.gov

Once a statistically robust and predictive QSAR model is developed, it can be used to predict the activity of newly designed, yet unsynthesized, chalcone derivatives. biointerfaceresearch.comnih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, as demonstrated in the design of new chlorochalcone (B8783882) derivatives as potential breast cancer agents and novel antitubercular chalcones. nih.govcmu.ac.th

Analytical Methodologies for Research and Characterization of 3 P Hydroxyphenyl 1 Phenylpropene in Complex Matrices

Chromatographic Methods for Isolation and Quantification

Chromatography is the cornerstone for the separation and quantitative analysis of 3-p-Hydroxyphenyl-1-phenylpropene. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and commonly employed techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile, thermally labile compounds like 3-p-Hydroxyphenyl-1-phenylpropene. Its high resolution and sensitivity make it ideal for quantifying the compound in intricate mixtures.

Research Findings: The separation of 3-p-Hydroxyphenyl-1-phenylpropene and related stilbenoid compounds is typically achieved using reversed-phase (RP) HPLC. The most common stationary phase is a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape and resolution) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient separation of compounds with a wide range of polarities.

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. The extensive conjugation in the 3-p-Hydroxyphenyl-1-phenylpropene molecule, arising from the phenyl rings and the propene bridge, results in strong ultraviolet absorbance, allowing for sensitive detection at specific wavelengths, typically around 320 nm for stilbenes and flavonoids. For enhanced sensitivity and selectivity, fluorescence detection can be employed, as the stilbene (B7821643) structure often imparts native fluorescence.

Table 1: Representative HPLC-DAD Parameters for 3-p-Hydroxyphenyl-1-phenylpropene Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Start at 20% B, increase to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 320 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity for the identification of volatile and semi-volatile compounds. For a phenolic compound like 3-p-Hydroxyphenyl-1-phenylpropene, its application is contingent upon a crucial derivatization step to enhance volatility.

Research Findings: Direct analysis of phenolic compounds by GC is challenging due to their low volatility and the tendency of the polar hydroxyl group to cause peak tailing. Therefore, a derivatization step is essential. The most common approach is silylation, where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ether is significantly more volatile and thermally stable, making it suitable for GC analysis. mdpi.com

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane). The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules (commonly via electron impact) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. Quantification can be achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on characteristic ions of the target analyte.

Table 2: Typical GC-MS Parameters for Derivatized 3-p-Hydroxyphenyl-1-phenylpropene Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 100 °C, ramp to 300 °C at 10 °C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |

Spectroscopic Techniques for Characterization in Research Samples

Spectroscopic methods are indispensable for the structural characterization of 3-p-Hydroxyphenyl-1-phenylpropene, providing critical information about its electronic properties and functional groups.

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for confirming the presence of the key chromophoric systems within the 3-p-Hydroxyphenyl-1-phenylpropene molecule.

Research Findings: The UV-Vis spectrum of 3-p-Hydroxyphenyl-1-phenylpropene is dominated by its conjugated π-electron system. Phenolic compounds typically exhibit a strong absorption band around 280 nm, which is characteristic of the phenyl ring with a hydroxyl substituent. nih.gov The extended conjugation created by the propenyl linkage between the two aromatic rings causes a bathochromic (red) shift, resulting in an additional strong absorption band at a longer wavelength, generally above 300 nm. nih.gov This second peak is characteristic of the stilbene or chalcone-like structure. The precise position of these absorption maxima (λmax) can be influenced by the solvent polarity. This technique is particularly useful for rapid quantification using the Beer-Lambert law and for monitoring reactions or purification processes.

Sample Preparation and Derivatization Techniques for Enhanced Analysis

Effective sample preparation is a critical prerequisite for reliable and accurate analysis, aimed at isolating the target analyte from interfering matrix components and converting it into a form suitable for the chosen analytical instrument.

Research Findings: The extraction of 3-p-Hydroxyphenyl-1-phenylpropene from complex matrices, such as plant material, often begins with a solid-liquid extraction using organic solvents like methanol, ethanol, or acetone, sometimes mixed with water. rasayanjournal.co.in The choice of solvent is crucial and depends on the polarity of the target compound and the nature of the matrix. rasayanjournal.co.in For cleaner samples, a subsequent liquid-liquid extraction or solid-phase extraction (SPE) step may be employed. SPE, using C18 or other polymeric sorbents, is highly effective for purifying and concentrating phenolic compounds from aqueous extracts, removing more polar or non-polar interferences. hmdb.ca

As previously discussed in the context of GC-MS (Section 7.1.2), derivatization is a key technique for enhancing the analyzability of 3-p-Hydroxyphenyl-1-phenylpropene. Silylation is the most common method for GC analysis, effectively blocking the polar hydroxyl group to increase volatility and improve chromatographic performance. mdpi.com For HPLC analysis, derivatization can also be used to enhance detection. For instance, reacting the phenolic group with a fluorigenic agent, such as dansyl chloride, can create a highly fluorescent derivative, enabling ultra-sensitive detection by an HPLC system equipped with a fluorescence detector. scialert.net This approach is particularly valuable when analyzing trace levels of the compound in challenging matrices. scialert.net

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 3--Hydroxyphenyl-1-phenylpropene?